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Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B559582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Rhodamine 101 and its

derivatives for super-resolution microscopy techniques, specifically Stimulated Emission

Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

Introduction to Rhodamine 101 for Super-Resolution
Imaging
Rhodamine 101 is a bright and photostable fluorescent dye belonging to the rhodamine family.

Its excellent photophysical properties make it a valuable tool for advanced fluorescence

imaging. In the realm of super-resolution microscopy, rhodamines are particularly well-suited

for STED microscopy due to their high fluorescence quantum yields and resistance to

photobleaching under the high laser powers required for depletion.[1][2] Furthermore, with

appropriate buffer conditions, rhodamine dyes can be induced to photoswitch, enabling their

use in single-molecule localization microscopy techniques like STORM.[3][4][5]

Data Presentation: Photophysical Properties of
Rhodamine 101
The following table summarizes the key photophysical properties of Rhodamine 101 in various

solvents. These parameters are crucial for designing and optimizing super-resolution imaging

experiments.
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Property Value Solvent

Absorption Maximum (λ_abs_) 565 nm Ethanol

555-565 nm Various organic solvents

Emission Maximum (λ_em_) 590 nm Ethanol

575-595 nm Various organic solvents

Molar Extinction Coefficient (ε) 95,000 M⁻¹cm⁻¹ Ethanol

Fluorescence Quantum Yield

(Φ_F_)
0.98 Ethanol

0.96 Ethanol

Fluorescence Lifetime (τ) ~4 ns Ethanol

Experimental Protocols
I. Stimulated Emission Depletion (STED) Microscopy
with Rhodamine 101
STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the

periphery of the excitation spot with a donut-shaped depletion laser.[1] Rhodamine 101's high

photostability makes it an excellent candidate for STED imaging.[2]

1. Immunofluorescence Labeling Protocol for STED

This protocol provides a general guideline for immunolabeling adherent cells with Rhodamine
101-conjugated secondary antibodies. Optimization of antibody concentrations and incubation

times is recommended for specific targets and cell types.[6][7]

Cell Culture and Fixation:

Grow adherent cells on high-quality glass coverslips (#1.5H) to 60-80% confluency.

Wash the cells briefly with pre-warmed Phosphate Buffered Saline (PBS).
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Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

Alternatively, for some targets, fixation with ice-cold methanol for 5-10 minutes at -20°C

can be used.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization and Blocking:

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room

temperature. This step is not necessary if using methanol fixation.

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5%

Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room

temperature.

Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the blocking buffer.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Dilute the Rhodamine 101-conjugated secondary antibody in the blocking buffer. A

starting concentration of 1-5 µg/mL is recommended, but should be optimized.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting:

Briefly rinse the coverslips in deionized water.
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Mount the coverslips onto a microscope slide using a mounting medium with a refractive

index close to 1.518, suitable for STED microscopy (e.g., ProLong Diamond, Vectashield,

or Mowiol-based media).[7][8] Avoid mounting media containing p-phenylenediamine.[8]

Seal the coverslip with nail polish and allow the mounting medium to cure if necessary.

2. STED Imaging Parameters

The following are starting parameters for STED imaging of Rhodamine 101. Optimal settings

will depend on the specific microscope, sample, and labeling density.

Excitation Laser: 561 nm

STED Depletion Laser: A laser line around 660 nm is suitable for depleting Rhodamine 101
fluorescence.[9][10] Pulsed STED lasers are generally recommended.

STED Laser Power: The optimal power should be determined empirically to achieve the best

resolution without excessive photobleaching. Start with a low power and gradually increase

it. A power range of 10-100 mW at the back-aperture of the objective is a typical starting

point.[11][12]

Detection Window: 570 - 640 nm

Pixel Size: 20-30 nm for optimal sampling according to the Nyquist criterion.

Dwell Time: 10-100 µs per pixel.

II. Stochastic Optical Reconstruction Microscopy
(STORM) with Rhodamine 101
STORM imaging relies on the stochastic photoswitching of individual fluorophores between a

fluorescent "on" state and a non-fluorescent "off" state.[5] For rhodamine dyes, this

photoswitching can be induced by using an imaging buffer containing a primary thiol.[3][4][13]

1. Sample Preparation for STORM
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The immunofluorescence labeling protocol for STORM is similar to that for STED. However,

achieving a high labeling density is critical for reconstructing a high-quality super-resolution

image.

2. STORM Imaging Buffer

The composition of the imaging buffer is crucial for inducing the blinking of Rhodamine 101.

The following is a common recipe for a dSTORM buffer that can be adapted for rhodamine

dyes.[3][14][15]

Buffer Stock (e.g., Tris-based):

50 mM Tris-HCl, pH 8.0

10 mM NaCl

Oxygen Scavenging System (GLOX):

Glucose Oxidase (e.g., 0.5-1 mg/mL)

Catalase (e.g., 30-50 µg/mL)

10% (w/v) Glucose

Thiol:

100 mM Cysteamine (MEA) or β-mercaptoethanol (BME)

Preparation of the final imaging buffer should be done immediately before use. Combine the

buffer stock with the GLOX components and the thiol.

3. STORM Imaging Protocol

Prepare the labeled sample as described in the immunofluorescence protocol.

Replace the storage buffer (e.g., PBS) with the freshly prepared STORM imaging buffer.

Mount the sample on the microscope.
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Use a high laser power (in the range of kW/cm²) to excite the sample and induce

photoswitching. A 561 nm laser is suitable for exciting Rhodamine 101.

Acquire a time-series of thousands to tens of thousands of images (frames) with a sensitive

camera (e.g., EMCCD or sCMOS).

Use a low-power 405 nm laser to assist in reactivating the fluorophores from their dark state

back to the fluorescent state. The power of the 405 nm laser should be adjusted to maintain

a low density of simultaneously fluorescing molecules in each frame.

The acquired image series is then processed using localization software to determine the

precise coordinates of each detected single-molecule event. These localizations are then

used to reconstruct the final super-resolution image.

Mandatory Visualizations
Experimental Workflow for STED Microscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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